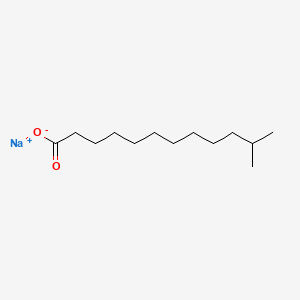
Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate is a complex organic compound that belongs to the class of thiocarbonyl compounds These compounds are characterized by the presence of a thiocarbonyl group (C=S) which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate typically involves multiple steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. The Paal–Knorr reaction, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiocarbonyl group and exhibit similar chemical properties.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their diverse biological activities.
Uniqueness
Methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate is unique due to its specific combination of functional groups which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
94108-11-9 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C13H15NO5S/c1-8(15)19-11-7-9(20-13(17)14(2)3)5-6-10(11)12(16)18-4/h5-7H,1-4H3 |
InChI Key |
ATMUYLLKJWMJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)SC(=O)N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)






